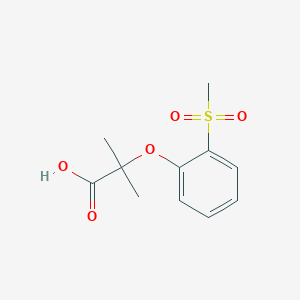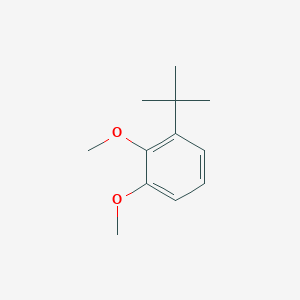
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₂Cl₂N₂O₃
Méthodes De Préparation
The synthesis of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves several steps. One common method includes the reaction of 3,4-dichloro-5-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Applications De Recherche Scientifique
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate can be compared with other similar compounds such as:
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its use as a pharmaceutical intermediate and its anti-inflammatory properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
tert-Butyl(3-formyl-4-hydroxyphenyl)carbamate: Another carbamate compound with similar synthetic routes and applications.
Propriétés
Formule moléculaire |
C11H13Cl2NO3 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
tert-butyl N-(3,4-dichloro-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(13)8(15)5-6/h4-5,15H,1-3H3,(H,14,16) |
Clé InChI |
LXHMFLKHZYCLHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetate](/img/structure/B8396688.png)





![1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-dichlorophenyl)-5-isoxazolyl]-](/img/structure/B8396740.png)


![1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B8396753.png)




